

SJ572403: A Chemical Probe for the Intrinsically Disordered Protein p27Kip1

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclin-dependent kinase (CDK) inhibitor p27Kip1 (p27) is a critical regulator of cell cycle progression, and its dysregulation is implicated in a multitude of human cancers.[1] As an intrinsically disordered protein (IDP), p27 presents a challenging target for small molecule modulation. This technical guide provides a comprehensive overview of **SJ572403**, a chemical probe that targets the kinase-inhibitory domain (KID) of p27. We consolidate the available quantitative data, provide detailed experimental protocols for its characterization, and visualize key biological pathways and experimental workflows. This document serves as a central resource for researchers utilizing or developing chemical probes for p27 and other challenging IDP targets.

Introduction to p27Kip1 and SJ572403

p27Kip1 is a member of the Cip/Kip family of CDK inhibitors that plays a crucial role in preventing the progression of the cell cycle from G1 to S phase.[2] It achieves this by binding to and inhibiting the activity of cyclin E/CDK2 and cyclin A/CDK2 complexes.[3] The inhibitory function of p27 is primarily mediated by its N-terminal kinase-inhibitory domain (KID). Due to its role as a tumor suppressor, the downregulation of p27 is a common feature in many cancers, often correlating with poor prognosis.[1]



Unlike well-structured proteins, p27 is intrinsically disordered, lacking a stable tertiary structure in its unbound state. This conformational flexibility makes it a difficult target for traditional structure-based drug design. **SJ572403** (also known as SJ403) has emerged as a valuable chemical probe for studying the function of p27. It is a small molecule that specifically interacts with the D2 subdomain of the p27-KID.[4] By binding to this region, **SJ572403** displaces p27 from the Cdk2/cyclin A complex, thereby partially restoring the kinase activity of Cdk2.[4]

Quantitative Data

The following table summarizes the available quantitative data for **SJ572403** and its interaction with p27Kip1.

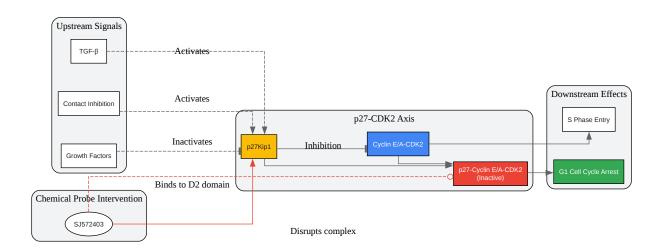
| Parameter | Value | Method | Reference |
|----------------------------|--------------|------------------|-----------|
| Dissociation Constant (Kd) | 2.2 mM | NMR Spectroscopy | [4][5] |
| Chemical Formula | C13H17N5O2 | - | [5] |
| Molecular Weight | 275.31 g/mol | - | [5] |

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values for **SJ572403** in functional assays such as in vitro kinase assays or cell proliferation assays are not readily available in the public domain.

Signaling Pathway

The following diagram illustrates the canonical p27Kip1 signaling pathway and the proposed mechanism of action for **SJ572403**. In its active, hypophosphorylated state, p27 binds to and inhibits the cyclin E/A-CDK2 complex, leading to G1 cell cycle arrest. Various upstream signals can lead to the phosphorylation and subsequent degradation of p27, allowing for cell cycle progression. **SJ572403** directly binds to the D2 subdomain of p27's kinase-inhibitory domain, disrupting its interaction with CDK2 and promoting the release of active CDK2/cyclin complexes.





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p27Kip1 signaling pathway and **SJ572403**'s mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of **SJ572403** as a chemical probe for p27Kip1.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Affinity

This protocol is adapted from the methodology used to determine the binding affinity of **SJ572403** to the p27 kinase-inhibitory domain (p27-KID).[5]

Objective: To determine the dissociation constant (Kd) of **SJ572403** for p27-KID by monitoring chemical shift perturbations in 2D 1H-15N HSQC spectra.



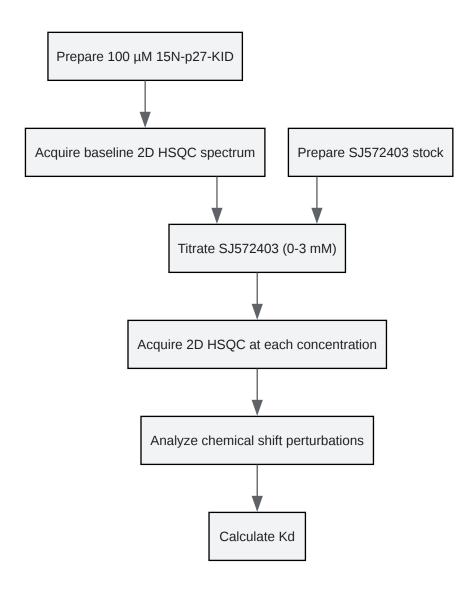
Materials:

- 15N-labeled p27-KID protein
- SJ572403
- NMR buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)
- NMR spectrometer (e.g., 800 MHz) equipped with a cryoprobe

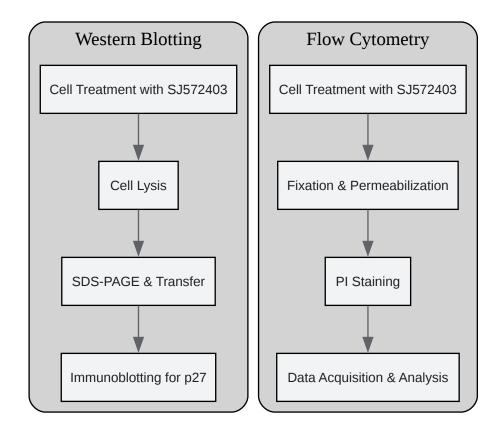
Procedure:

- Prepare a stock solution of 15N-p27-KID at a concentration of 100 μM in NMR buffer.
- Prepare a stock solution of SJ572403 in a compatible solvent (e.g., DMSO-d6) at a high concentration (e.g., 100 mM).
- Acquire a baseline 2D 1H-15N HSQC spectrum of the 15N-p27-KID sample.
- Perform a titration by adding increasing amounts of the SJ572403 stock solution to the 15Np27-KID sample. The final concentrations of SJ572403 should range from 0 to 3 mM.
- Acquire a 2D 1H-15N HSQC spectrum after each addition of SJ572403, ensuring the sample has equilibrated.
- Process and analyze the spectra to monitor chemical shift perturbations of specific residues in p27-KID upon binding of SJ572403.
- Calculate the dissociation constant (Kd) by fitting the chemical shift perturbation data to a suitable binding model.









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